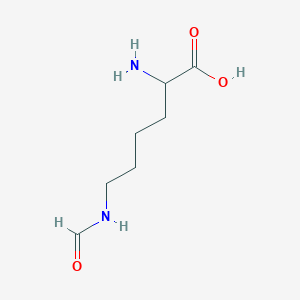

N(6)-Formyl-L-lysine

Overview

Description

N(6)-Formyl-L-lysine (F-Lys) is a modified form of the naturally occurring amino acid lysine. It is a derivative of lysine in which the carboxyl group is replaced by a formyl group, resulting in a more stable compound. F-Lys is a valuable tool for researchers in biochemistry, molecular biology, and pharmacology, as it can be used to study the structure and function of proteins, as well as to study biochemical pathways and metabolic processes.

Scientific Research Applications

Post-Translational Modification in Histone Proteins : N(6)-Formyl-L-lysine is recognized as a secondary modification arising from oxidative DNA damage. It is associated with chromatin proteins, including histones, and may interfere with the signaling functions of lysine acetylation and methylation, thus contributing to the pathophysiology of oxidative and nitrosative stress (Jiang et al., 2007).

Genetic Incorporation in Proteins : Efficient genetic incorporation of this compound into proteins has been achieved, providing a method to study its role in epigenetic regulation (Wang et al., 2015).

Quantification in Food Products : this compound has been quantified in various food products, particularly in the context of the Maillard reaction. Its presence has been confirmed in dairy products, cereals, and beer, indicating its dietary ingestion (Hellwig & Henle, 2012).

Challenges in Quantification : Quantifying this compound is challenging due to spontaneous formation and matrix effects during sample preparation and analysis. It is a known modification in bacterial proteins as well (Folz et al., 2020).

Prediction of Formylation Sites : Bioinformatics tools have been developed to predict lysine formylation sites, which are important in understanding chromatin function and DNA binding (Ju & Wang, 2019).

Role in Chromatin Function : this compound occurs in nuclear proteins and plays a role in the regulation of chromatin function, potentially affecting gene activity (Wiśniewski et al., 2007).

Mechanism of Action

Target of Action

Nepsilon-Formyl-L-lysine, also known as N(6)-Formyl-L-lysine, primarily targets nuclear proteins , particularly histones . These proteins play a crucial role in the regulation of chromatin function, which is essential for gene expression and DNA replication .

Mode of Action

Nepsilon-Formyl-L-lysine interacts with its targets through a process known as formylation . This is a post-translational modification where a formyl group is added to the epsilon-amino group of lysine residues in proteins . In histones, formylation occurs at multiple lysyl residues located both in the tails and globular domains . This modification may interfere with other post-translational modifications such as acetylation and methylation, thereby influencing the organization of nucleosomal particles .

Biochemical Pathways

The formylation of lysine residues by Nepsilon-Formyl-L-lysine affects the epigenetic mechanisms governing chromatin function . This modification is relatively abundant in chromosomal proteins, suggesting that it may play a significant role in the regulation of gene activity .

Pharmacokinetics

It is known that the compound is synthesized through the reaction between l-lysine and formaldehyde .

Result of Action

The formylation of lysine residues in nuclear proteins by Nepsilon-Formyl-L-lysine could lead to changes in chromatin conformation and gene activity . This could potentially interfere with the normal functioning of the cell and lead to disease .

properties

IUPAC Name |

2-amino-6-formamidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPJXDPPMSJWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190-48-3 | |

| Record name | NSC334317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

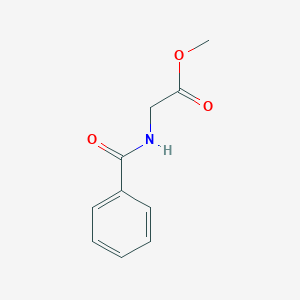

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

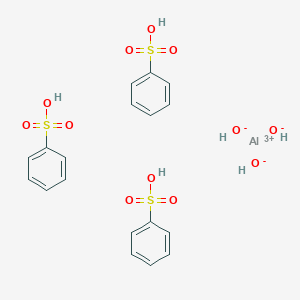

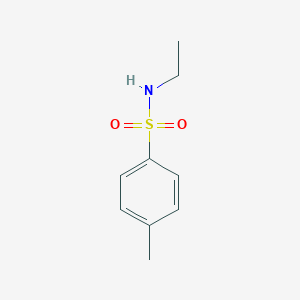

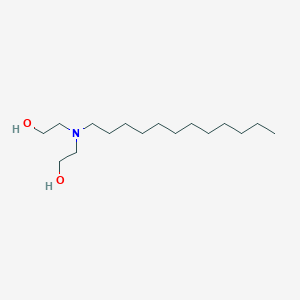

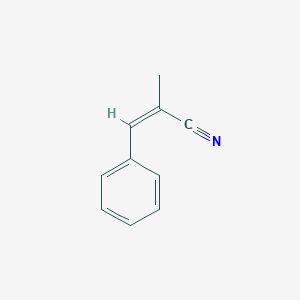

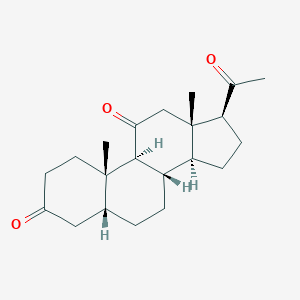

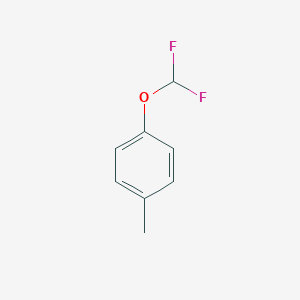

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)